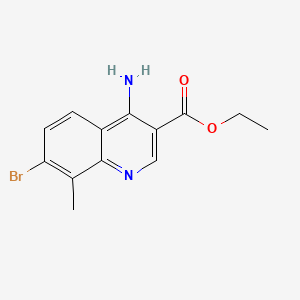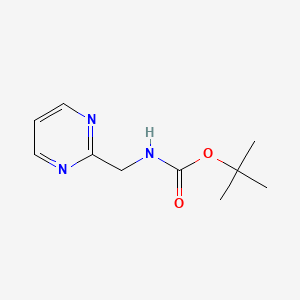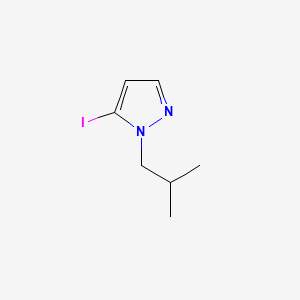
4-Bromo-2-chloro-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-6-methylpyridine is a clear liquid that ranges in color from colorless to yellow to brown . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular formula of 4-Bromo-2-chloro-6-methylpyridine is C6H5BrClN . The InChI key is VZKVJDPXLSTENW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2-chloro-6-methylpyridine is a clear liquid that ranges in color from colorless to yellow to brown . It is miscible with dichloromethane but immiscible with water . The density is 1.450 g/mL at 25 °C .Applications De Recherche Scientifique
Pressure and Temperature Effects on Octahedral–Tetrahedral Equilibria : This study examines the visible absorption spectra of CoX2 in solutions of 4-methylpyridine and 2-methylpyridine, exploring the equilibrium between tetrahedral and octahedral species. This research may provide insights into the behavior of similar pyridine derivatives under varying conditions of pressure and temperature (Kojima, 1988).
Synthesis and Crystal Structure of Schiff Base Compound : A study on the synthesis of a new Schiff base compound, derived from a similar pyridine structure, highlights the potential of 4-Bromo-2-chloro-6-methylpyridine in forming complex molecules with significant antibacterial activities (Wang et al., 2008).
Silyl‐Mediated Halogen/Halogen Displacement in Pyridines : This paper discusses the conversion of 2-chloropyridine to 2-bromopyridine and similar reactions, demonstrating the utility of halogen/halogen exchange in synthesizing derivatives of pyridine (Schlosser & Cottet, 2002).
Synthesis, Characterization, and Structures of Tetrakis(2-Pyridyl)Tin Compounds : This research describes the reactions of 2-bromopyridine and 2-bromo-6-methylpyridine with tin tetrachloride, indicating the relevance of such compounds in creating complex tin-based structures (Bette & Steinborn, 2012).
Synthesis of Thienopyridines from ortho-Halogenated Pyridine Derivatives : The synthesis of various pyridine derivatives containing activated methylene groups showcases the use of halogenated pyridines in creating thienopyridines (Bremner et al., 1992).
Azaindole Derivatives : This study demonstrates the conversion of 3-bromo-4-chloro-5-nitropyridine into 4-bromo-6-azaindole, suggesting the role of similar pyridine compounds in synthesizing azaindole derivatives (Prokopov & Yakhontov, 1979).
Safety and Hazards
The safety data sheet for 4-Bromo-2-chloro-6-methylpyridine indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s known to be an important raw material and intermediate in organic synthesis .
Mode of Action
It’s used in the suzuki–miyaura (sm) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with an organic halide .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key process in organic synthesis . It’s also used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors are known to modulate cellular processes like the release of pro-inflammatory cytokines .
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Its use in the synthesis of p38α mitogen-activated protein kinase inhibitors suggests it may contribute to the inhibition of this kinase, potentially affecting cellular processes like cytokine release .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
4-bromo-2-chloro-6-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKVJDPXLSTENW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700098 |
Source


|
| Record name | 4-Bromo-2-chloro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-6-methylpyridine | |
CAS RN |
1206250-53-4 |
Source


|
| Record name | 4-Bromo-2-chloro-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206250-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];hydrochloride](/img/structure/B578548.png)







